molecular formula C14H18N2O B2807706 4-(2-(1H-Indol-1-yl)ethyl)morpholine CAS No. 72395-48-3

4-(2-(1H-Indol-1-yl)ethyl)morpholine

Cat. No. B2807706
CAS RN: 72395-48-3
M. Wt: 230.311
InChI Key: JKBSHWYEEAPKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-(1H-Indol-1-yl)ethyl)morpholine” is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is used for research purposes .

Scientific Research Applications

Molecular Structures and Interactions

  • Molecular Conformation and Frameworks: The morpholine rings in similar compounds exhibit chair conformations. In a study, the N atom of the indol-2-one group is linked to the N atom of a morpholine ring through an ethyl group, forming infinite chains and a three-dimensional framework in the crystal structure (Lin, Wu, Zhang, & Cao, 2012).

Chemical Reactions and Synthesis

  • Regioselective Bond Formation: Iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, including biindoles and 4-(1H-indol-2-yl)morpholines, can be achieved under mild, metal-free conditions, producing various bioactive compounds (Li, Ji, Wang, Ali, & Liang, 2011).
  • Discovery and Optimization for PTEN-Deficient Cancers: The development of PI3Kβ-specific inhibitors for the treatment of PTEN-deficient cancers involved the optimization of pyrimidone indoline amide PI3Kβ inhibitors, including a compound with a morpholine group (Certal et al., 2014).
  • Stereochemical Investigation: The reaction of certain indol-3-ylidene)acetic acid esters with methyl ethyl ketone in the presence of morpholine yielded various diastereomeric mixtures and isomers, demonstrating the influence of catalysts on stereochemical outcomes (El-Samahy, 2005).

Biological and Medicinal Applications

  • Antimicrobial Activity: Synthesis of linezolid-like molecules involving morpholine and evaluation of their antimicrobial activities, including good antitubercular activities, highlights the potential of such compounds in medicinal chemistry (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
  • Functionalized Indole Compounds: The synthesis of functionalized indole-2-carboxylates and derivatives, including compounds with morpholine groups, and their assessment for antimicrobial and other biological activities indicates the versatility of these compounds in drug development (El-Gendy, Said, Ghareb, Mostafa, & El‐Ashry, 2008).

Novel Compounds and Complexation

  • New Reaction Pathways: Study of reactions involving morpholin-4-yl)vinyl]-1H-indole and related compounds with dienophiles showed a range of products, including Diels-Alder adducts, highlighting novel synthetic pathways (Medion-Simon & Pindur, 1991).
  • Complexation with Metals: Synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) illustrates the potential of such compounds in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Supramolecular Chemistry

  • Inclusion Complexes with Cyclodextrins: NMR study of supramolecular inclusion complexes of a morpholine derivative with cyclodextrins reveals insights into host-guest chemistry and molecular recognition (Seilkhanov et al., 2015).

properties

IUPAC Name

4-(2-indol-1-ylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBSHWYEEAPKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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